N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17F2N3O3 and its molecular weight is 337.327. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Biological Activities
- A study by Mphahlele et al. (2017) discusses the synthesis of novel compounds with potential in vitro antiplasmodial properties, highlighting a methodological approach that could be applicable to N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide for evaluating its biological activities (Mphahlele, Mmonwa, & Choong, 2017).
Pharmacological Characterization
- Research on substance P antagonists, like the study by Hop et al. (2002), involving a compound with a structure incorporating a spiro[4.5]decane moiety, similar to the one in this compound, provides insights into the pharmacological characterization of such compounds. This research could inform studies on the potential therapeutic applications of this compound in treating conditions like major depression and chemotherapy-induced emesis (Hop et al., 2002).
Antiviral Evaluation
- The development and antiviral evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives by Apaydın et al. (2020) demonstrate a process for synthesizing and testing related compounds for antiviral activity. This approach may be relevant for assessing the potential of this compound against various viral infections (Apaydın, Loy, Stevaert, & Naesens, 2020).
Novel Synthetic Routes and Chemical Properties
- The exploration of novel synthetic routes, as seen in the work by Bordeau et al. (2006), where difluoro(trimethylsilyl)acetamides were prepared and utilized as precursors for other compounds, could offer insights into new synthetic methodologies for derivatives of this compound with potential pharmaceutical applications (Bordeau, Frébault, Gobet, & Picard, 2006).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c17-10-4-5-12(11(18)8-10)19-13(22)9-21-14(23)16(20-15(21)24)6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPZKCJCGJKSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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